molecular formula C20H17F2N5O2 B2721094 N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359066-24-2

N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

カタログ番号: B2721094
CAS番号: 1359066-24-2
分子量: 397.386
InChIキー: WIRCSEXKOOVZTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide belongs to the triazoloquinoxaline acetamide family, characterized by a fused heterocyclic core and an acetamide side chain.

Key structural features include:

  • Triazoloquinoxaline core: A [1,2,4]triazolo[4,3-a]quinoxaline system with a 4-oxo group, which is critical for hydrogen bonding and receptor interaction.
  • Propyl substituent: A 1-propyl group at the N1 position, enhancing lipophilicity compared to shorter alkyl chains.
  • Acetamide linkage: Connects the core to a 2,4-difluorophenyl group, where fluorine atoms may improve metabolic stability and binding affinity .

特性

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O2/c1-2-5-17-24-25-19-20(29)26(15-6-3-4-7-16(15)27(17)19)11-18(28)23-14-9-8-12(21)10-13(14)22/h3-4,6-10H,2,5,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRCSEXKOOVZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound belonging to the triazoloquinoxaline class, which is recognized for its diverse biological activities. This compound is of particular interest due to its potential therapeutic applications in various medical fields, including oncology and infectious diseases.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Triazoloquinoxaline Core : A fused ring system known for interacting with biological targets.
  • Difluorophenyl Group : This substitution can enhance the compound's pharmacological properties.
  • Propyl Group : This alkyl chain may influence the lipophilicity and overall bioactivity.

Antimicrobial Activity

Research indicates that triazoloquinoxalines exhibit significant antimicrobial properties. The structural components of N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suggest potential efficacy against various pathogens.

  • Mechanism of Action : The interaction with microbial enzymes or receptors may inhibit cell wall synthesis or disrupt metabolic pathways.
Pathogen TypeActivity ObservedReference
BacteriaModerate to high antimicrobial activity
FungiPotential antifungal properties

Anticancer Activity

The triazoloquinoxaline scaffold has been associated with anticancer effects through various mechanisms:

  • Inhibition of Tumor Growth : Some studies have shown that compounds in this class can inhibit cell proliferation in cancer cell lines.
Cancer TypeActivity ObservedReference
Breast CancerSignificant growth inhibition
Lung CancerModerate cytotoxicity

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study evaluating various triazoloquinoxaline derivatives, compounds similar to N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide demonstrated higher potency against drug-resistant strains of bacteria compared to standard antibiotics like vancomycin and ciprofloxacin .
  • Anticancer Research : A recent investigation into the structure-activity relationship (SAR) of triazoloquinoxalines revealed that modifications at specific positions on the quinoxaline ring significantly impacted their ability to inhibit cancer cell lines .
  • Pharmacological Profile : A comprehensive review highlighted the broad pharmacological profile of 1,2,4-triazoles, noting their potential as antifungal, antibacterial, and anticancer agents . The findings suggest that derivatives with specific substitutions could enhance efficacy and selectivity.

類似化合物との比較

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target Compound
N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide [1,2,4]Triazoloquinoxaline R1: Propyl; R2: 2,4-difluorophenyl Inferred Inferred Likely biochemical/pharmaceutical research
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide [1,2,4]Triazoloquinoxaline R1: Methyl; R2: 4-chlorophenyl C₁₈H₁₄ClN₅O₂ 367.79 Research intermediate
N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide [1,2,4]Triazoloquinoxaline R1: H; R2: 4-chlorophenyl C₁₇H₁₂ClN₅O₂ 353.76 Structural studies
N-(m-Tolyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide [1,2,4]Triazoloquinoxaline R1: Propyl; R2: m-tolyl (3-methylphenyl) C₂₂H₂₂N₅O₂ 400.44 Biochemicals, pharmaceuticals
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide Triazolopyrimidine R1: Methyl; R2: 2,6-difluorophenyl C₁₁H₉F₂N₅O₂S 325.28 Pesticide (flumetsulam)

Key Observations

Substituent Effects: Fluorine vs. Chlorine: The target compound’s 2,4-difluorophenyl group likely enhances metabolic stability and binding affinity compared to chlorophenyl derivatives (e.g., ), as fluorine’s electronegativity and small size optimize interactions with hydrophobic pockets .

Core Structure Variations: Triazoloquinoxaline derivatives (target compound, ) are distinct from triazolopyrimidines () in their fused ring systems, which influence electronic properties and target selectivity.

Applications :

  • While chlorophenyl analogs () are primarily research intermediates, the m-tolyl variant () is explicitly used in pharmaceuticals, suggesting the target compound may share similar applications.
  • Fluorinated derivatives (target compound, ) are associated with both pharmaceuticals (e.g., enhanced bioavailability) and agrochemicals (e.g., flumetsulam’s herbicidal activity).

Research Findings and Implications

Pharmacological Hypotheses

  • The 2,4-difluorophenyl group may confer selectivity toward kinases or GPCRs, as seen in fluorinated acetamide derivatives (e.g., ).
  • The propyl chain could modulate pharmacokinetics, balancing bioavailability and elimination rates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。